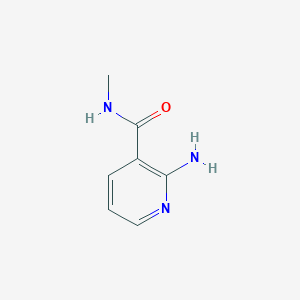

2-Amino-N-methylnicotinamide

概要

説明

2-Amino-N-methylnicotinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, which is a form of vitamin B3

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-N-methylnicotinamide can be synthesized from nicotinamide through the action of the enzyme Nicotinamide N-methyltransferase (NNMT). This enzyme catalyzes the methylation of nicotinamide using S-adenosyl methionine (SAM) as the methyl donor, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves enzymatic synthesis using NNMT. This method is advantageous due to its specificity and efficiency in producing the desired compound.

化学反応の分析

Types of Reactions: 2-Amino-N-methylnicotinamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

科学的研究の応用

Cancer Research and Therapy

Recent studies have identified 2-Amino-N-methylnicotinamide as a significant player in cancer metabolism and therapy. The compound is closely related to Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in the methylation process that has been implicated in cancer progression.

- Mechanism of Action : NNMT catalyzes the conversion of nicotinamide to N-methylnicotinamide, which affects DNA and histone methylation. Overexpression of NNMT has been associated with various cancers, including lung and gastric cancers. Inhibition of NNMT has demonstrated potential to decrease tumorigenesis and enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms .

- Biomarker Potential : The levels of N-methylnicotinamide in biological fluids have been proposed as biomarkers for cancer detection. Elevated levels correlate with tumor presence and progression, suggesting its utility in diagnostic applications .

Metabolic Regulation

The role of this compound extends into metabolic regulation, particularly concerning energy expenditure and obesity.

- Energy Metabolism : Research indicates that NNMT activity influences metabolic pathways related to energy expenditure. Knockdown of NNMT expression has been linked to increased nicotinamide levels, which are known to enhance energy metabolism . This suggests that this compound may serve as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes .

- Childhood Undernutrition : In studies involving undernourished children, increased urinary excretion of N-methylnicotinamide was observed. This finding highlights its potential as a biomarker for metabolic adaptation in response to nutritional stress, indicating that it could help identify children at risk for growth deficiencies .

Pharmacological Applications

The pharmacological implications of this compound are being explored for its therapeutic potential beyond oncology.

- Neuroprotection : Preliminary studies suggest that compounds related to this compound may exhibit protective effects against oxidative stress and DNA damage, which are critical factors in neurodegenerative diseases .

- Antimicrobial Activity : Nitrogen-containing heterocycles, including derivatives of nicotinamide, have shown promise in antimicrobial applications. The structural properties of these compounds facilitate interactions with biological targets, potentially leading to the development of new antimicrobial agents .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Amino-N-methylnicotinamide involves its role in the methylation of nicotinamide. This process is catalyzed by NNMT, which transfers a methyl group from SAM to nicotinamide, forming this compound. This reaction is part of the broader metabolic pathway that regulates NAD+ levels and cellular methylation balance .

類似化合物との比較

1-Methylnicotinamide: This compound is also a derivative of nicotinamide and shares similar metabolic pathways.

Nicotinamide: The parent compound of 2-Amino-N-methylnicotinamide, it is widely used in various biochemical and medical applications.

Uniqueness: This makes it a valuable compound for research in metabolic regulation and therapeutic development .

生物活性

2-Amino-N-methylnicotinamide (AMNA) is a derivative of nicotinamide, a form of vitamin B3, and has garnered attention for its significant biological activities, particularly in relation to cellular metabolism and epigenetic regulation. This article delves into the mechanisms, effects, and research findings surrounding AMNA, supported by relevant data tables and case studies.

Target Enzyme: Nicotinamide N-Methyltransferase (NNMT)

The primary target of AMNA is Nicotinamide N-Methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNAM). This process utilizes S-adenosyl methionine (SAM) as a methyl donor. The activity of NNMT is crucial for regulating methylation potential, impacting various biochemical pathways, including those involved in energy metabolism and cancer progression .

Biochemical Pathways

AMNA's interaction with NNMT affects several metabolic pathways. It plays a role in the degradation of nicotinamide and influences the balance of NAD+ levels within cells, which is essential for numerous metabolic processes. The compound's action can lead to alterations in gene expression and cellular function, particularly in cancer cells where NNMT activity is often upregulated .

Pharmacokinetics

Research indicates that related compounds like n-methylnicotinamide are excreted via urine, suggesting that AMNA may also follow similar metabolic pathways. The pharmacokinetics of AMNA remains an area of active investigation, especially concerning its stability and degradation over time in biological systems .

Cellular Effects

AMNA influences various cellular processes:

- Metabolic Regulation : Enhances metabolic functions by maintaining NAD+ levels.

- Epigenetic Modifications : Affects DNA and histone modifications through its impact on methylation processes.

- Cancer Biology : In cancer models, NNMT knockdown has been shown to reduce tumorigenesis and chemoresistance, highlighting AMNA's potential therapeutic implications .

Case Study: Dysfunctional Nicotinamide Metabolism

A notable case study involving a 20-year-old male with an unknown neurodegenerative disease revealed altered nicotinamide metabolism. Following a nicotinamide challenge, significant changes in NADH production were observed, indicating that metabolic pathways involving AMNA could be critical for understanding certain health conditions .

Summary of Key Findings

Dosage Effects in Animal Models

Animal studies indicate that the effects of AMNA vary with dosage:

- Low Doses : Enhance metabolic functions and improve cellular health.

- High Doses : May lead to adverse effects depending on the context of administration.

特性

IUPAC Name |

2-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAUKLIDSVHLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608951 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-87-8 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。